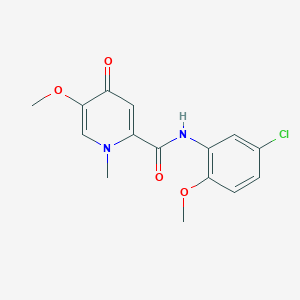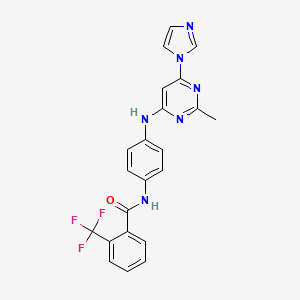
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H17F3N6O and its molecular weight is 438.414. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Antimicrobial Activity
Compounds structurally related to N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide have been explored for their potential in synthesizing novel heterocyclic compounds with antimicrobial properties. For instance, new thienopyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating pronounced effects against certain microbial strains (Bhuiyan et al., 2006).
Anticancer and COX-2 Inhibitory Activities
Research has been conducted on cyanopyrimidine hybrids bearing benzo[d]imidazole and other heterocyclic moieties, showing significant COX-2 inhibitory activities and anticancer effects. These studies suggest that compounds with similar structural features may have potential as therapeutic agents in cancer treatment and inflammation management (Al-Ghulikah et al., 2022).
Antiulcer Agents
Compounds with imidazo[1,2-a]pyridine frameworks substituted at specific positions have been synthesized and evaluated as potential antiulcer agents. While not all synthesized compounds showed significant antisecretory activity, some demonstrated promising cytoprotective properties in animal models, indicating potential applications in gastrointestinal health (Starrett et al., 1989).
Antimycobacterial Properties
The structural analysis and antimycobacterial evaluation of benzimidazole analogues of antituberculosis drug candidates have been reported, highlighting the importance of crystal structure determination in understanding the activity of such compounds against Mycobacterium species (Richter et al., 2022).
Synthesis of Heterocyclic Scaffolds
Research into the synthesis of imidazopyridine and pyrimidinopyridine systems from perfluorinated pyridine derivatives has demonstrated the utility of perfluorinated heterocyclic substrates for creating multifunctional heterocyclic scaffolds. Such scaffolds have potential applications in drug discovery, offering routes to synthesize compounds with diverse biological activities (Cartwright et al., 2007).
properties
IUPAC Name |
N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O/c1-14-27-19(12-20(28-14)31-11-10-26-13-31)29-15-6-8-16(9-7-15)30-21(32)17-4-2-3-5-18(17)22(23,24)25/h2-13H,1H3,(H,30,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUUZOEAIADPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B2465345.png)
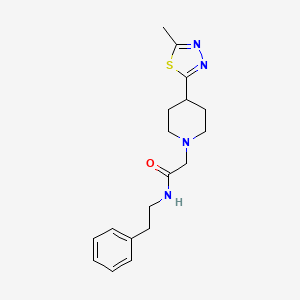
![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2465347.png)
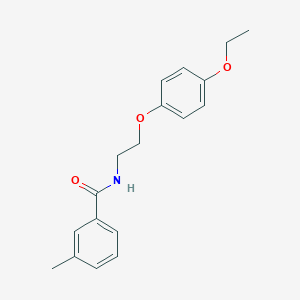
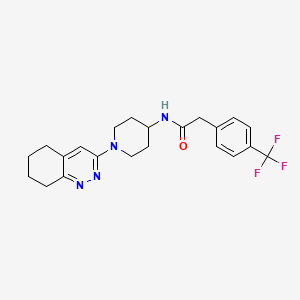
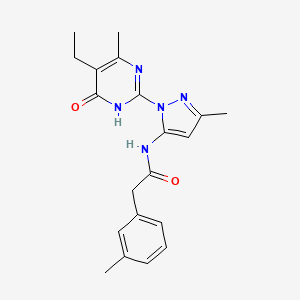
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2465354.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465355.png)
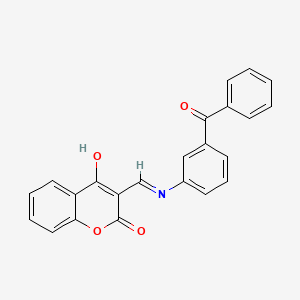
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465357.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide](/img/structure/B2465361.png)
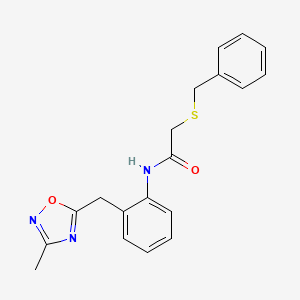
![ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate](/img/structure/B2465366.png)
